molecular formula C7H10O3 B152699 Methyl 3,4-dihydro-2H-pyran-6-carboxylate CAS No. 129201-92-9

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B152699
CAS No.: 129201-92-9
M. Wt: 142.15 g/mol
InChI Key: VMRNOXLRRZQVNX-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties. This compound, specifically, is characterized by a methyl ester functional group attached to the 6th position of the 3,4-dihydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of sodium methylate under a nitrogen atmosphere. The reaction mixture is refluxed at 70°C for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyran-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
  • 3,4-Dihydro-2H-pyran
  • 2H-Pyran-5-carboxylic acid

Uniqueness

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRNOXLRRZQVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560685
Record name Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129201-92-9
Record name Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 3,4-dihydro-2H-pyran-6-carboxylate synthesized, and what is notable about the reaction?

A1: this compound is synthesized via a Tin(IV) chloride-catalyzed inverse electron demand hetero-Diels-Alder reaction. [] This reaction utilizes substituted Methyl 2-oxo-3-alkenoates and simple alkenes as starting materials. [] The reaction is noteworthy for its stereospecificity, proceeding through an exo transition state to yield the desired product. []

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